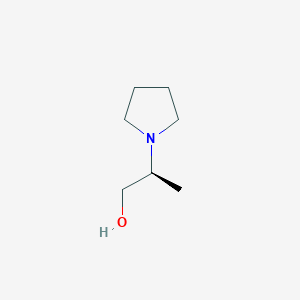![molecular formula C14H18ClNO4S B6210196 1-[(tert-butoxy)carbonyl]-3-[(2-chlorothiophen-3-yl)methyl]azetidine-3-carboxylic acid CAS No. 2011102-99-9](/img/no-structure.png)
1-[(tert-butoxy)carbonyl]-3-[(2-chlorothiophen-3-yl)methyl]azetidine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-[(tert-butoxy)carbonyl]-3-[(2-chlorothiophen-3-yl)methyl]azetidine-3-carboxylic acid” is a chemical compound with the CAS Number: 2011102-99-9 . It has a molecular weight of 331.82 . The compound is stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of this compound could involve the use of tert-butyloxycarbonyl (BOC) group, which is a protecting group used in organic synthesis . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .Molecular Structure Analysis
The InChI Code for this compound is 1S/C14H18ClNO4S/c1-13(2,3)20-12(19)16-7-14(8-16,11(17)18)6-9-4-5-21-10(9)15/h4-5H,6-8H2,1-3H3,(H,17,18) . This code provides a specific description of the compound’s molecular structure.Chemical Reactions Analysis
The BOC group can be removed from the compound with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the t-butyl cation intermediate to alkylate other nucleophiles .Physical And Chemical Properties Analysis
The compound is a powder that is stored at room temperature . More specific physical and chemical properties are not provided in the available resources.Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '1-[(tert-butoxy)carbonyl]-3-[(2-chlorothiophen-3-yl)methyl]azetidine-3-carboxylic acid' involves the protection of the azetidine-3-carboxylic acid group, followed by the introduction of the 2-chlorothiophen-3-ylmethyl group, and finally the deprotection of the azetidine-3-carboxylic acid group.", "Starting Materials": [ "Azetidine-3-carboxylic acid", "tert-Butyl chloroformate", "2-Chlorothiophene-3-carbaldehyde", "Sodium hydride", "Diethyl ether", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Step 1: Protection of azetidine-3-carboxylic acid group by reacting azetidine-3-carboxylic acid with tert-butyl chloroformate in the presence of sodium hydride and diethyl ether to obtain 1-[(tert-butoxy)carbonyl]azetidine-3-carboxylic acid.", "Step 2: Introduction of 2-chlorothiophen-3-ylmethyl group by reacting 1-[(tert-butoxy)carbonyl]azetidine-3-carboxylic acid with 2-chlorothiophene-3-carbaldehyde in the presence of methanol and hydrochloric acid to obtain 1-[(tert-butoxy)carbonyl]-3-[(2-chlorothiophen-3-yl)methyl]azetidine-3-carboxylic acid.", "Step 3: Deprotection of azetidine-3-carboxylic acid group by reacting 1-[(tert-butoxy)carbonyl]-3-[(2-chlorothiophen-3-yl)methyl]azetidine-3-carboxylic acid with sodium hydroxide and water to obtain the final product, 3-[(2-chlorothiophen-3-yl)methyl]azetidine-3-carboxylic acid." ] } | |
Número CAS |
2011102-99-9 |
Nombre del producto |
1-[(tert-butoxy)carbonyl]-3-[(2-chlorothiophen-3-yl)methyl]azetidine-3-carboxylic acid |
Fórmula molecular |
C14H18ClNO4S |
Peso molecular |
331.8 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



